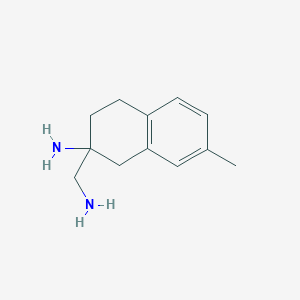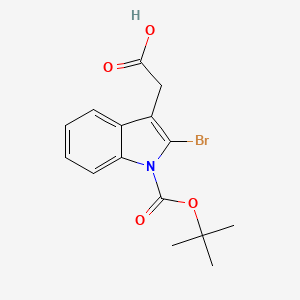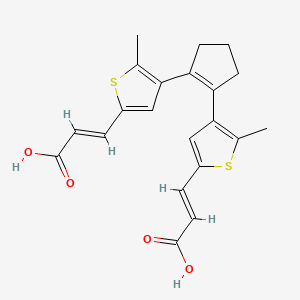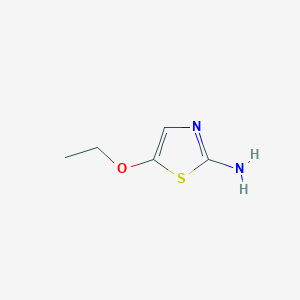![molecular formula C8H7ClO2S B15223913 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B15223913.png)
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science. The presence of the chlorine atom and the sulfone group in its structure makes it a unique compound with specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chlorosulfonyl isocyanate with an appropriate aromatic compound, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce high-purity this compound .
化学反応の分析
Types of Reactions
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can undergo nitration, sulfonation, and iodination reactions.
Oxidation and Reduction: The sulfone group can be reduced to a sulfide under specific conditions, and the compound can also undergo oxidation reactions to form sulfoxides and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and iodine for iodination. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as nitro, sulfonyl, and iodo derivatives .
科学的研究の応用
4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide has significant applications in scientific research, particularly in the fields of:
作用機序
The mechanism of action of 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tumor necrosis factor-α converting enzyme (TACE) or other key enzymes involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Chloro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide include other thiophene derivatives such as:
- 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
- Benzo[c]thiophene 1,1-dioxide
- 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the chlorine atom and the sulfone group makes it a versatile compound for various chemical transformations and applications .
特性
分子式 |
C8H7ClO2S |
|---|---|
分子量 |
202.66 g/mol |
IUPAC名 |
4-chloro-1,3-dihydro-2-benzothiophene 2,2-dioxide |
InChI |
InChI=1S/C8H7ClO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 |
InChIキー |
IQOALSVEIRGLQA-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CS1(=O)=O)C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


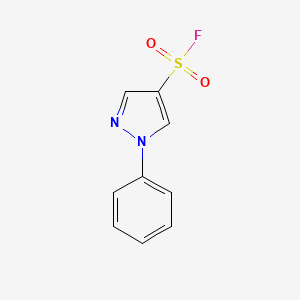
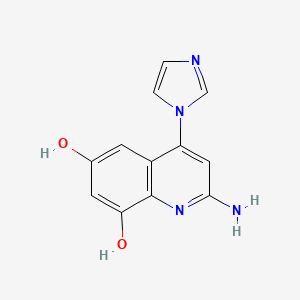

![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)


![Thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15223864.png)

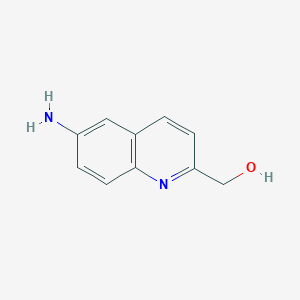
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
